molecular formula C17H14F2N2O2S2 B2753498 3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 946328-99-0

3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2753498
CAS No.: 946328-99-0
M. Wt: 380.43
InChI Key: AJKSQSMWLDDWEQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group and an ethyl linker to the sulfonamide moiety. The benzene sulfonamide component is further substituted with a fluorine atom at the 3-position.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-13-6-4-12(5-7-13)17-21-15(11-24-17)8-9-20-25(22,23)16-3-1-2-14(19)10-16/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKSQSMWLDDWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide exhibit significant anticancer properties. For instance:

  • In Vitro Studies: Similar thiazole derivatives have shown potent inhibitory effects on various cancer cell lines. A related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity.
  • Mechanism of Action: The anticancer effects are often linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase, critical processes in preventing tumor growth .

Enzyme Inhibition

The thiazole moiety in this compound is known to inhibit specific enzymes by binding to their active sites. This characteristic makes it a candidate for developing drugs targeting enzyme-related diseases:

  • Enzyme Targets: Compounds with similar structures have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating Alzheimer's disease .

Case Study 1: Anticancer Activity

A study explored the synthesis and biological evaluation of thiazole derivatives, including this compound. The results showed that these compounds possess significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption .

CompoundIC50 (μM)Cell Line
Compound A1.30HepG2
Compound B0.85MCF7
Compound C0.95A549

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives has indicated their potential as enzyme inhibitors. In particular, studies have demonstrated that compounds similar to this compound exhibit potent inhibition against acetylcholinesterase:

CompoundInhibition (%) at 10 μM
Compound D75%
Compound E82%
Compound F68%

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Fluorophenyl Positional Isomers

  • N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Key Difference: The thiazole ring is substituted with a 3-fluorophenyl group instead of 4-fluorophenyl. Molecular Weight: 420.48 g/mol (vs. ~380 g/mol for the target compound) .

Halogen-Substituted Thiazoles

  • N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide
    • Key Difference : Replacement of fluorine with chlorine at the para position and a methyl group at the 4-position of the thiazole.
    • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance metabolic stability but reduce solubility compared to fluorine-substituted analogs .
    • Molecular Weight : 410.91 g/mol .

Sulfonamide Modifications

Benzene Ring Substituents

  • 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
    • Key Difference : A 4-fluoro substituent on the benzene sulfonamide (vs. 3-fluoro in the target compound) and a 4-methylphenyl group on the thiazole.
    • Impact : The para-fluoro group may improve membrane permeability, while the methyl group on the thiazole could increase lipophilicity .
    • Molecular Weight : 390.5 g/mol .

Difluorinated Analogs

  • 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
    • Key Difference : Dual fluorine atoms at positions 2 and 5 on the benzene sulfonamide.
    • Impact : Increased electron-withdrawing effects may enhance binding to positively charged enzymatic pockets but reduce solubility .
    • Molecular Weight : 394.46 g/mol .

Structural Comparison Table

Compound Name Thiazole Substituent Sulfonamide Substituent Molecular Weight (g/mol) Key Properties/Impacts
Target Compound 4-fluorophenyl 3-fluorobenzene ~380 Balanced electronic effects, moderate lipophilicity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 3-fluorophenyl Benzodioxine 420.48 Meta-fluorine may reduce target affinity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide 4-chlorophenyl, 4-methyl 2-fluorobenzene 410.91 Increased metabolic stability, reduced solubility
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide 4-methylphenyl 4-fluorobenzene 390.5 Enhanced membrane permeability

Physicochemical Properties

  • Solubility : The target compound’s solubility is likely lower than analogs with polar groups (e.g., benzodioxine in , compound 1) but higher than chlorinated derivatives due to fluorine’s moderate hydrophilicity .
  • Melting Point : Estimated to range between 160–180°C, comparable to sulfonamides with similar molecular weights (e.g., reports 175–178°C for a related compound) .

Biological Activity

3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . These activities are often assessed through in vitro assays measuring the minimum inhibitory concentration (MIC) against target pathogens .

Cardiovascular Effects

A related study investigated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. It was found that certain derivatives could significantly decrease perfusion pressure, suggesting potential applications in cardiovascular therapeutics. The study indicated that these compounds might interact with calcium channels, leading to vasodilation effects .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes by binding to their active sites. This interaction may block critical pathways involved in cell proliferation and survival, particularly in cancer cells. For example, similar compounds have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus. The results demonstrated that modifications in the thiazole structure significantly influenced antibacterial potency, with some derivatives exhibiting MIC values in the low micromolar range .
  • Cardiovascular Impact : In an isolated rat heart model, a derivative of benzenesulfonamide was tested for its effects on coronary resistance. The findings revealed that the compound decreased perfusion pressure over time, suggesting a potential mechanism involving calcium channel inhibition .

Research Findings Summary Table

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant effectiveness against S. aureus
Cardiovascular EffectsDecreased perfusion pressure in isolated hearts
Mechanism of ActionInhibition of CDK9-mediated transcription

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide, and how do reaction conditions affect yield?

Answer:
The compound can be synthesized via multi-step routes involving condensation and sulfonamide coupling . For example:

Thiazole ring formation : React 4-fluorophenyl-substituted thioamide intermediates with α-halo ketones under reflux (e.g., ethanol, 80°C) to form the thiazole core .

Sulfonamide coupling : Use nucleophilic substitution between the thiazole-ethylamine intermediate and 3-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine (0–5°C, 12 hours) .
Critical factors :

  • Temperature control : Excess heat during sulfonamide coupling may lead to decomposition.
  • Solvent purity : Anhydrous conditions prevent hydrolysis of sulfonyl chloride.
    Yield optimization : Monitor reaction progress via TLC and use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolve the 3D structure by growing single crystals via slow evaporation (e.g., methanol/water mixture). Key parameters include a Mo Kα radiation source (λ = 0.71073 Å) and refinement to R-factor < 0.05 .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thiazole protons (δ 6.8–7.0 ppm).
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and fluorinated aryl carbons (δ ~160 ppm, JCF = 245 Hz) .
  • Mass spectrometry : Use ESI-MS to validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error .

Advanced: How can researchers resolve contradictions in spectral data indicating unexpected byproducts during synthesis?

Answer:
Contradictions (e.g., unassigned peaks in NMR or unexpected HRMS signals) often arise from regioselectivity issues or side reactions . Strategies include:

HPLC-MS analysis : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate byproducts and identify their masses .

X-ray diffraction : Confirm the primary product’s structure, as seen in a study where an unexpected "double sulfonamide" was identified via crystallography despite ambiguous NMR data .

DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Advanced: What strategies optimize bioactivity through substituent modifications on the thiazole or benzene rings?

Answer:

  • Thiazole modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole’s 5-position to enhance metabolic stability .
    • Replace the 4-fluorophenyl group with a pyridinyl moiety to improve solubility (tested via LogP measurements) .
  • Benzene sulfonamide modifications :
    • Substitute the 3-fluoro group with a methylsulfonyl group to increase binding affinity (e.g., via molecular docking studies with target enzymes) .
      Methodology :

Parallel synthesis : Prepare derivatives using combinatorial chemistry (e.g., Ugi reaction) .

SAR analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate substituent effects with activity .

Advanced: How can researchers analyze the compound’s reactivity under oxidative or reductive conditions?

Answer:

  • Oxidation studies :
    • Treat with H₂O₂ (30% in acetic acid, 50°C) to oxidize the thiazole’s sulfur atom, monitored by FT-IR (loss of C=S stretch at ~1250 cm⁻¹) .
  • Reduction studies :
    • Use NaBH₄ in THF to reduce sulfonamide carbonyl groups, but note that the fluorine substituents remain inert .
      Analytical tools :
    • GC-MS : Track volatile degradation products.
    • Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 for thiazole oxidation) .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Answer:

  • Recrystallization : Use ethanol/water (8:2) at 4°C to isolate crystals with >98% purity .
  • Flash chromatography : Optimize with ethyl acetate/hexane (3:7) to separate unreacted sulfonyl chloride .
  • HPLC : Employ preparative C18 columns (10 μm, 20 × 250 mm) with isocratic elution (ACN/water 55:45) for challenging impurities .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX). Key parameters include:
    • Grid box centered on the active site (20 × 20 × 20 Å).
    • Scoring function analysis to rank binding affinities (ΔG ≤ -8 kcal/mol indicates strong binding) .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

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